

# Application Notes and Protocols: IR-820 Encapsulated PLGA Nanoparticles for Theranostics

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## Compound of Interest

Compound Name: *IR-820*

Cat. No.: *B15555250*

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This document provides a comprehensive guide to the synthesis, characterization, and application of **IR-820**-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles for theranostic purposes. These nanoparticles serve as a potent platform for simultaneous near-infrared (NIR) fluorescence imaging and photothermal therapy (PTT) of cancer. The biodegradable and biocompatible nature of PLGA makes it an excellent candidate for clinical translation.

## Introduction

Triple-negative breast cancer (TNBC) and other aggressive cancers present significant therapeutic challenges due to the lack of targeted therapies.<sup>[1]</sup> Photothermal therapy (PTT) has emerged as a promising alternative, utilizing exogenous agents to convert NIR light into localized heat to ablate cancer cells.<sup>[1]</sup> While gold-based nanoparticles are often used, their long-term biocompatibility raises concerns.<sup>[1]</sup> Biodegradable polymeric nanoparticles, such as those made from PLGA, offer a safer alternative.<sup>[1]</sup>

The encapsulation of the NIR dye **IR-820** into PLGA nanoparticles creates a versatile theranostic agent. **IR-820** exhibits strong absorbance in the NIR region (around 808 nm), enabling efficient photothermal conversion.<sup>[1][2]</sup> Furthermore, its fluorescent properties at approximately 820 nm upon excitation at a lower wavelength (e.g., 710 nm) allow for in vivo

imaging and tracking of the nanoparticles.[1][3] This dual functionality allows for image-guided therapy, ensuring precise and effective treatment.

Encapsulation within PLGA nanoparticles enhances the stability of **IR-820** in aqueous environments, preventing its degradation and preserving its optical properties.[1][4] The nanoparticle formulation also improves the biocompatibility of the dye and allows for passive targeting of tumors through the enhanced permeability and retention (EPR) effect.[5]

## Physicochemical Characterization of IR-820 PLGA Nanoparticles

The successful formulation of **IR-820** loaded PLGA nanoparticles requires thorough characterization to ensure optimal performance. The following tables summarize key quantitative data from published studies.

Table 1: Physicochemical Properties of **IR-820** PLGA Nanoparticles

Parameter	Value	Method	Reference
Hydrodynamic Diameter	$60 \pm 10$ nm	Dynamic Light Scattering (DLS)	[1]
Hydrodynamic Diameter	$103 \pm 8$ nm	Dynamic Light Scattering (DLS)	[2][3]
Polydispersity Index (PDI)	$0.163 \pm 0.031$	Dynamic Light Scattering (DLS)	[2][3]
Zeta Potential	$-40 \pm 6$ mV	DLS / Zeta Potential Measurement	[1]
Zeta Potential	$-28 \pm 7$ mV	DLS / Zeta Potential Measurement	[2][6]
Encapsulation Efficiency	90%	UV-Vis Spectrophotometry	[1]
Loading Capacity	18%	UV-Vis Spectrophotometry	[1]
Loading Efficiency	84% - 96%	UV-Vis Spectrophotometry	[2][6]

Table 2: In Vitro Photothermal Performance

Parameter	Condition	Result	Reference
Temperature Increase ( $\Delta T$ )	25 $\mu$ M IR-820, 808 nm laser (1.5 W/cm <sup>2</sup> ) for 5 min	Similar heating profile to free IR-820	[1]
Temperature Increase ( $\Delta T$ )	20-120 $\mu$ M IR-820, 808 nm laser (5.3 W/cm <sup>2</sup> )	6 to 20.4 °C	[2][6]
Temperature Increase ( $\Delta T$ )	20-120 $\mu$ M IR-820, 808 nm laser (14.1 W/cm <sup>2</sup> )	8 to 33.6 °C	[2][6]
Temperature Increase ( $\Delta T$ )	20-120 $\mu$ M IR-820, 808 nm laser (21.2 W/cm <sup>2</sup> )	10.2 to 35 °C	[2][6]

Table 3: In Vitro Biocompatibility and Phototoxicity

Cell Line	Treatment	Observation	Reference
MDA-MB-231 (TNBC)	IR-820 PLGA NPs + 808 nm laser	Significant reduction in metabolic activity	[1][4]
MDA-MB-231 (TNBC)	IR-820 PLGA NPs only	No significant cell killing	[4]
MCF-7	IR-820 PLGA NPs (up to 200 $\mu$ g/mL)	>80% cell viability (biocompatible)	[2][6]
MCF-7	Free IR-820 (65 $\mu$ M)	42% cell viability	[2][6]
MCF-7	IR-820 PLGA NPs + 808 nm laser (5.3 W/cm <sup>2</sup> )	70% cell viability	[6]
MCF-7	IR-820 PLGA NPs + 808 nm laser (14.1 W/cm <sup>2</sup> )	42% cell viability	[6]

## Experimental Protocols

### Synthesis of IR-820 Loaded PLGA Nanoparticles

Two common methods for the preparation of **IR-820** loaded PLGA nanoparticles are the single emulsion solvent evaporation method and the nanoprecipitation method.

#### Protocol 3.1.1: Single Emulsion Solvent Evaporation Method[1]

- Preparation of Organic Phase:
  - Dissolve PLGA (e.g., 50:50 lactide:glycolide, carboxylic acid terminated) in acetone at a concentration of 1 mg/mL.
  - Add **IR-820** dye to the PLGA solution at a concentration of 0.5 mg/mL.
- Emulsification:
  - Add the organic phase dropwise to distilled water (in a 1:3 volume ratio of organic phase to water) while stirring vigorously.
- Solvent Evaporation:
  - Continue stirring the emulsion for at least 2 hours to allow for the complete evaporation of acetone.
- Purification:
  - Purify the nanoparticle suspension by centrifugation or dialysis to remove unencapsulated **IR-820** and excess reagents.
- Storage:
  - Store the final nanoparticle suspension at 4 °C.

#### Protocol 3.1.2: Nanoprecipitation Method[2][6]

- Preparation of Organic Phase:

- Dissolve 1 mg of PLGA in 400  $\mu$ L of acetonitrile.
- Dissolve a calculated amount of **IR-820** (e.g., 150-400  $\mu$ g) in a suitable solvent like DMSO and physically adsorb it with the PLGA solution.[2]
- Nanoprecipitation:
  - Rapidly inject the organic phase into a larger volume of an aqueous phase (e.g., deionized water or a buffer) under vigorous stirring.
- Solvent Removal and Purification:
  - Stir the suspension to evaporate the organic solvent.
  - Purify the nanoparticles via centrifugation or dialysis.
- Storage:
  - Resuspend the purified nanoparticles in an appropriate buffer and store at 4 °C.

## Characterization of Nanoparticles

### Protocol 3.2.1: Size and Zeta Potential Measurement

- Dilute the nanoparticle suspension in deionized water.
- Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a Dynamic Light Scattering (DLS) instrument (e.g., a Zetasizer).[7]

### Protocol 3.2.2: Morphology

- Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.
- Allow the grid to air dry.
- Image the nanoparticles using a Transmission Electron Microscope (TEM) to observe their size and shape.[1]

### Protocol 3.2.3: Encapsulation Efficiency and Loading Capacity

- Separate the nanoparticles from the aqueous suspension by centrifugation.
- Measure the concentration of free **IR-820** in the supernatant using a UV-Vis spectrophotometer at its characteristic absorption wavelength (around 710 nm or 810 nm).[\[2\]](#)  
[\[6\]](#)
- Calculate the Encapsulation Efficiency (EE%) and Loading Capacity (LC%) using the following formulas:
  - $EE\% = (\text{Total amount of IR-820} - \text{Amount of free IR-820}) / \text{Total amount of IR-820} * 100$
  - $LC\% = (\text{Total amount of IR-820} - \text{Amount of free IR-820}) / \text{Total weight of nanoparticles} * 100$

## In Vitro Photothermal Effect

### Protocol 3.3.1: Temperature Measurement[\[1\]](#)[\[6\]](#)

- Suspend the **IR-820** PLGA nanoparticles in PBS at a desired concentration (e.g., 25 µM of **IR-820**).[\[1\]](#)
- Place the suspension in a suitable container (e.g., an Eppendorf tube).
- Irradiate the sample with an 808 nm continuous-wave laser at a specific power density (e.g., 1.5 W/cm<sup>2</sup>) for a set duration (e.g., 5 minutes).[\[1\]](#)
- Monitor the temperature change in real-time using a thermal imaging camera.

## In Vitro Cellular Studies

### Protocol 3.4.1: Cell Viability Assay (MTT Assay)[\[6\]](#)

- Seed cancer cells (e.g., MDA-MB-231 or MCF-7) in a 96-well plate and allow them to adhere overnight.
- Treat the cells with varying concentrations of **IR-820** PLGA nanoparticles and free **IR-820** for a specified incubation period (e.g., 24-48 hours).

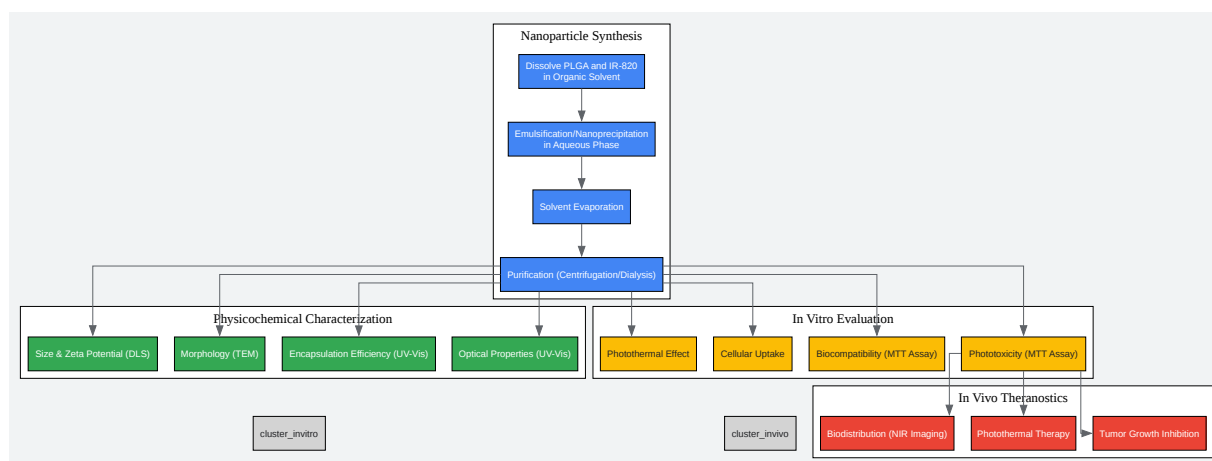
- For phototoxicity assessment, irradiate the designated wells with an 808 nm laser for a short duration (e.g., 30 seconds).[2]
- After incubation, add MTT reagent to each well and incubate for a few hours.
- Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Measure the absorbance at the appropriate wavelength using a microplate reader to determine cell viability.

#### Protocol 3.4.2: Cellular Uptake

- Incubate cancer cells with fluorescently labeled **IR-820** PLGA nanoparticles for various time points.
- Wash the cells to remove non-internalized nanoparticles.
- Visualize the cellular uptake of nanoparticles using confocal microscopy or quantify it using flow cytometry.

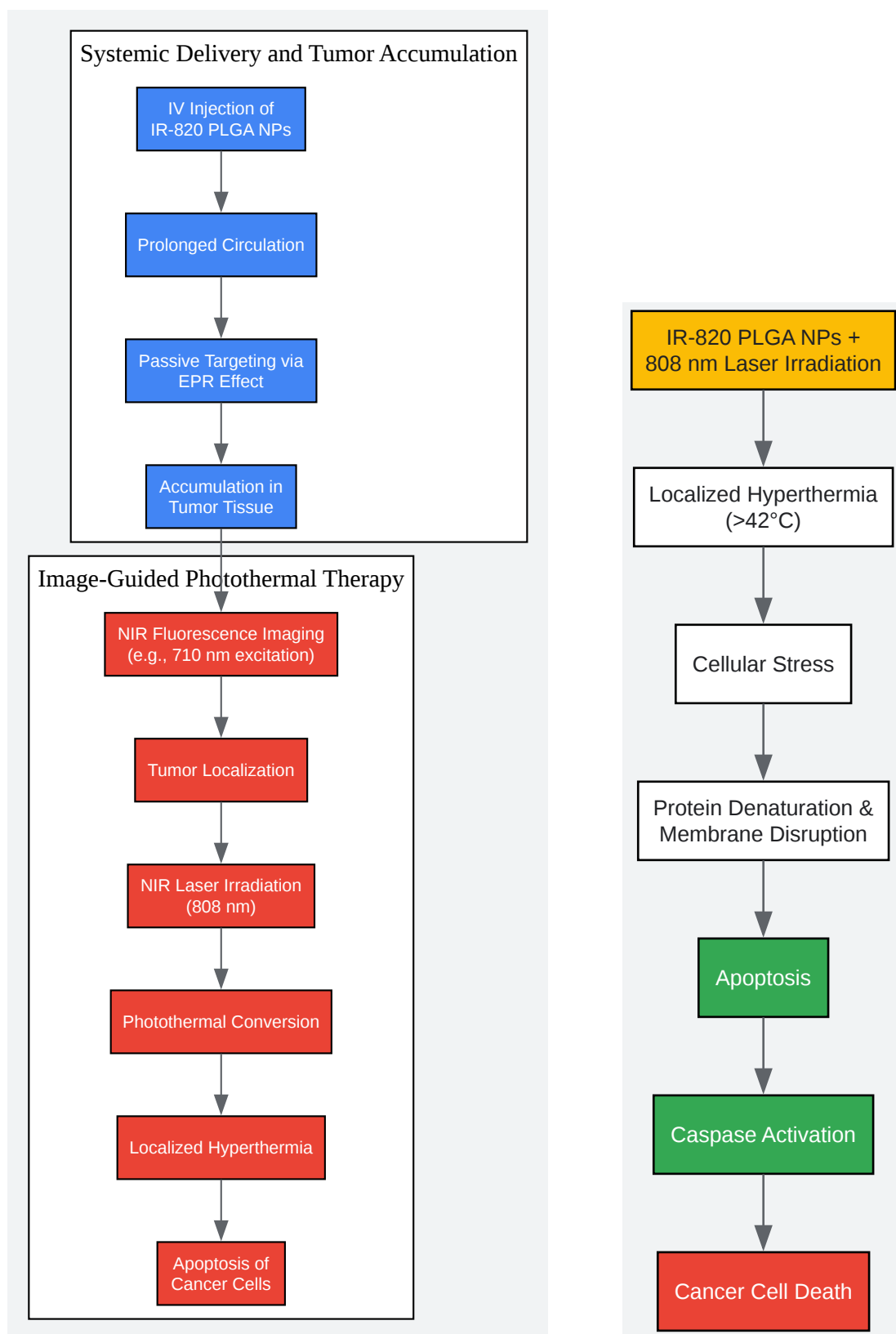
## Visualizations





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Caption: Experimental workflow for the synthesis, characterization, and evaluation of **IR-820** PLGA nanoparticles.



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Address: 3281 E Guasti Rd

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